molecular formula C5H8N8 B3256256 5-[3-(1H-tetraazol-5-yl)propyl]-1H-tetraazole CAS No. 26670-17-7

5-[3-(1H-tetraazol-5-yl)propyl]-1H-tetraazole

Cat. No. B3256256
CAS RN: 26670-17-7
M. Wt: 180.17 g/mol
InChI Key: ZSDFUHKAFFDSKW-UHFFFAOYSA-N
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Description

Tetrazoles are a class of organic heterocyclic compounds which consist of a five-membered ring of four nitrogen atoms and one carbon atom . They are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazoles can exist in neutral, anionic, or cationic form, and they can act as ligands in metal complexes, form salts, and can be both acceptors and donors for hydrogen bonding . They exist in an approximately 1:1 ratio of the 1H- and 2H-tautomeric forms .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

Tetrazoles are generally light yellow powders that are odorless . They have a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .

Mechanism of Action

The mechanism of action of tetrazoles is highly dependent on their specific structure and the context in which they are used. For example, some tetrazoles are used as angiotensin II receptor antagonist drugs used mainly to treat high blood pressure (hypertension) .

Safety and Hazards

Tetrazoles are known to be explosive and flammable, making them a safety concern for process-scale synthesis . They can release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned .

Future Directions

The study of the structures of tetrazoles is relevant to several aspects of medicinal chemistry, as, indeed, is their coordination chemistry given the increasing importance of metal-based drugs incorporating known therapeutic organic agents . Over the last decade, the synthetic procedures of such compounds have been improved , so more attention has been focused on the coordinating behavior of such compounds .

properties

IUPAC Name

5-[3-(2H-tetrazol-5-yl)propyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N8/c1(2-4-6-10-11-7-4)3-5-8-12-13-9-5/h1-3H2,(H,6,7,10,11)(H,8,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDFUHKAFFDSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NNN=N1)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280767
Record name 5,5′-(1,3-Propanediyl)bis[1H-tetrazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(1H-tetraazol-5-yl)propyl]-1H-tetraazole

CAS RN

26670-17-7
Record name 5,5′-(1,3-Propanediyl)bis[1H-tetrazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26670-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5′-(1,3-Propanediyl)bis[1H-tetrazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(1H-tetraazol-5-yl)propyl]-1H-tetraazole
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5-[3-(1H-tetraazol-5-yl)propyl]-1H-tetraazole
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5-[3-(1H-tetraazol-5-yl)propyl]-1H-tetraazole
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5-[3-(1H-tetraazol-5-yl)propyl]-1H-tetraazole

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